molecular formula C21H25N3O4S B2983966 N-{2-[5-(2-ethoxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide CAS No. 923250-18-4

N-{2-[5-(2-ethoxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide

Cat. No. B2983966
CAS RN: 923250-18-4
M. Wt: 415.51
InChI Key: UCBIWPNMUSPPQT-UHFFFAOYSA-N
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Description

N-{2-[5-(2-ethoxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a useful research compound. Its molecular formula is C21H25N3O4S and its molecular weight is 415.51. The purity is usually 95%.
BenchChem offers high-quality N-{2-[5-(2-ethoxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-{2-[5-(2-ethoxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral Applications

Indole derivatives, which share structural similarities with the compound , have been reported to possess significant antiviral activities. Specifically, derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus . This suggests potential for the compound to be developed as an antiviral agent, possibly offering a new avenue for treating viral infections.

Anti-inflammatory Applications

The structural framework of indole, which is present in the compound, is known for its anti-inflammatory properties. Research has indicated that indole derivatives can be effective in reducing inflammation, which could be beneficial in the treatment of chronic inflammatory diseases .

Anticancer Applications

Compounds with an indole base have been found to exhibit anticancer activities. The ability to bind with high affinity to multiple receptors makes them valuable in the development of new cancer therapies. The compound could be explored for its efficacy in inhibiting cancer cell growth and proliferation .

Antimicrobial Applications

Indole derivatives are also known for their antimicrobial properties. They have been used to combat a variety of microbial infections, suggesting that the compound could be utilized in developing new antimicrobial drugs .

Antidiabetic Applications

The indole nucleus, part of the compound’s structure, has been associated with antidiabetic activity. This opens up possibilities for the compound to be used in the management and treatment of diabetes through the modulation of relevant biological pathways .

Antimalarial Applications

Indole-based compounds have shown promise in the fight against malaria. Their ability to interfere with the life cycle of the malaria parasite indicates that the compound could be a candidate for antimalarial drug development .

Neuroprotective Applications

Given the diverse biological activities of indole derivatives, there is potential for neuroprotective applications. The compound could be investigated for its ability to protect neuronal cells from damage or degeneration .

Chemical Synthesis and Drug Development

The compound’s structure allows for various chemical modifications, making it a versatile intermediate in the synthesis of a range of pharmacologically active molecules. This adaptability is crucial in the semi-synthesis of novel drug candidates, including potential anticancer agents .

properties

IUPAC Name

N-[2-[3-(2-ethoxyphenyl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4S/c1-4-21(25)24-19(16-11-7-9-13-20(16)28-5-2)14-18(22-24)15-10-6-8-12-17(15)23-29(3,26)27/h6-13,19,23H,4-5,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCBIWPNMUSPPQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C(CC(=N1)C2=CC=CC=C2NS(=O)(=O)C)C3=CC=CC=C3OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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